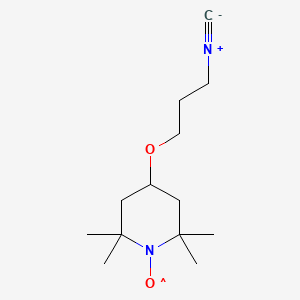![molecular formula C24H18 B1216951 7,14-dimethylnaphtho[1,2-b]phenanthrene CAS No. 35335-07-0](/img/structure/B1216951.png)
7,14-dimethylnaphtho[1,2-b]phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,14-dimethylnaphtho[1,2-b]phenanthrene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H18 and a molecular weight of 306.4 g/mol . This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,14-dimethylnaphtho[1,2-b]phenanthrene typically involves the alkylation of dibenz(a,h)anthracene with methyl groups at the 7 and 14 positions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the alkylation process .
Industrial Production Methods:
化学反应分析
Types of Reactions: 7,14-dimethylnaphtho[1,2-b]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: 7,14-dimethylnaphtho[1,2-b]phenanthrene is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions .
Biology: In biological research, this compound is used to study the mechanisms of carcinogenesis and the effects of PAHs on living organisms .
Medicine: While not used therapeutically, this compound is employed in medical research to understand the pathways of cancer development and to test the efficacy of anti-carcinogenic agents .
Industry: The compound is also studied for its role in environmental pollution, particularly in the context of industrial emissions and their impact on human health .
作用机制
The carcinogenic effects of 7,14-dimethylnaphtho[1,2-b]phenanthrene are primarily due to its ability to form DNA adducts, which can lead to mutations and ultimately cancer . The compound undergoes metabolic activation to form reactive intermediates that interact with DNA, causing structural changes and disruptions in normal cellular processes . The molecular targets include various enzymes involved in the metabolic activation and detoxification of PAHs .
相似化合物的比较
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Dibenzo(a,h)anthracene: The parent compound without the methyl groups.
Dibenzo(g,p)chrysene: A structurally related PAH with different carcinogenic potential.
Uniqueness: 7,14-dimethylnaphtho[1,2-b]phenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. The presence of methyl groups at the 7 and 14 positions creates steric hindrance, affecting the compound’s interactions with enzymes and DNA .
属性
CAS 编号 |
35335-07-0 |
|---|---|
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
7,14-dimethylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18/c1-15-19-13-11-18-8-4-6-10-22(18)24(19)16(2)20-14-12-17-7-3-5-9-21(17)23(15)20/h3-14H,1-2H3 |
InChI 键 |
KFOMXRLGNXVJPI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
规范 SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
同义词 |
7,14-dimethyldibenz(a,h)anthracene 7,14-dimethyldibenzo(a,h)anthracene 7,14-DMDBA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


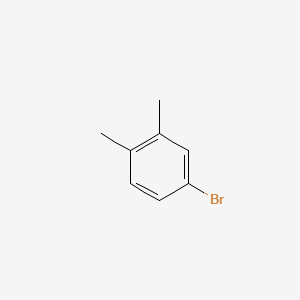
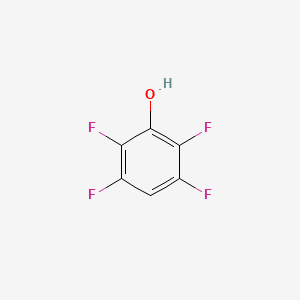

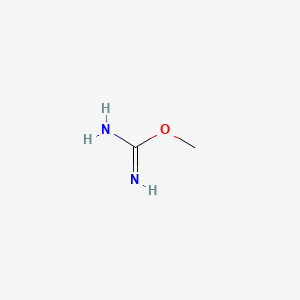
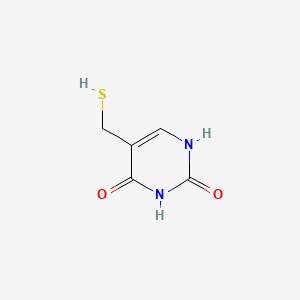

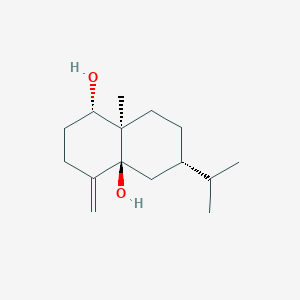

![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)

